molecular formula C19H20N4O B13361600 N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13361600
M. Wt: 320.4 g/mol
InChI Key: RRWNJCCCYMPUKW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a pyridinyl group and a carboxamide group

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-4-17-15(12-21-23(17)18-10-5-6-11-20-18)19(24)22-16-9-7-8-13(2)14(16)3/h5-12H,4H2,1-3H3,(H,22,24)

InChI Key

RRWNJCCCYMPUKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyridinyl-substituted molecules. Examples are:

Uniqueness

N-(2,3-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridinyl group and a carboxamide group makes it a versatile compound for various applications .

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